Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
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Overview
Description
Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C6H7N4NaO2 and its molecular weight is 190.138. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is involved in various synthesis processes. For example, it is used in the synthesis of indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles via reactions with nitrogen and sulfur ylides (Dawood, 2004). Additionally, it is utilized in a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a] pyrazines, which involves intramolecular condensation reactions (Lee, Kim, Um, Park, 1989).
Reduction Studies : Studies on the borohydride reduction of pyridazine compounds, including this compound, have been conducted. This research proposes mechanisms for these reductions and examines the impact of various substituents (Kadaba, Stanovnik, Tišler, 1976).
Preclinical Characterization : In medicinal chemistry, this compound derivatives have been characterized for their role as brain penetrant P2X7 antagonists, demonstrating potential applications in drug development (Letavic et al., 2017).
Synthesis of Piperazines : The compound also facilitates the synthesis of orthogonally protected piperazines, which can be used to prepare various 2-substituted piperazines. This application is significant due to the wide use of piperazines in pharmaceuticals (Clark, Elbaum, 2007).
Anti-Cancer Studies : Synthesis of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, using sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride, has shown promising results in anti-cancer studies. This includes evaluating their antiproliferative action against human colon cancer cell lines (Raveesha, Kumar, Prasad, 2020).
Inhibitory Activity : The compound is also used in synthesizing 1,2,4-triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. These derivatives are important for developing treatments for conditions like hypertension (Bradbury, Rivett, 1991).
Regioselective Synthesis : A regioselective synthesis approach using α-amino acid derivatives to produce new chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines highlights the compound's utility in creating novel chiral structures (Mohapatra, Maity, Gonnade, Chorghade, Gurjar, 2007).
Future Directions
The future directions for this compound involve its potential for further synthetic application for medicinally oriented synthesis . The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which is a building block in medicinal chemistry . The potential of these compounds for further synthetic application was shown .
Mechanism of Action
Target of Action
It’s known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Mode of Action
It’s known that the compound is used in the preparation of sitagliptin phosphate , which is a dipeptidyl peptidase-4 inhibitor . This suggests that the compound may interact with its targets in a similar manner, inhibiting the action of specific enzymes.
Biochemical Pathways
Given its use in the preparation of sitagliptin phosphate , it may be involved in the regulation of glucose metabolism, similar to other dipeptidyl peptidase-4 inhibitors.
Result of Action
It’s known that the compound is used in the preparation of sitagliptin phosphate , an oral hypoglycaemic agent . This suggests that the compound may have similar effects, such as reducing blood glucose levels.
Properties
IUPAC Name |
sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.Na/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOGNKRLODVMSM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)[O-])CN1.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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